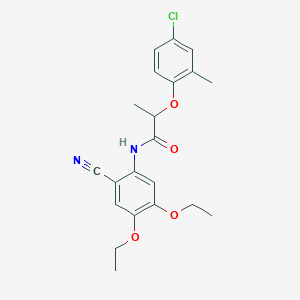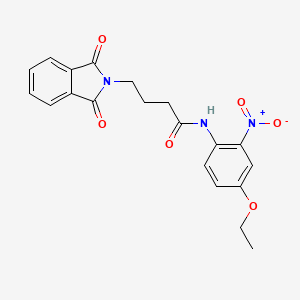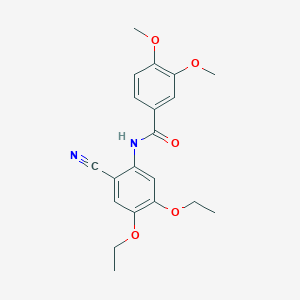
2-(4-chloro-2-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)propanamide
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)propanamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase involved in the signaling pathways of cytokines and growth factors.
Wirkmechanismus
2-(4-chloro-2-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)propanamide selectively inhibits JAK3 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation and activation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. The inhibition of JAK3 signaling pathway leads to the suppression of cytokine signaling and a reduction in the immune response.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)propanamide has been shown to be effective in reducing inflammation and suppressing the immune response in animal models of autoimmune diseases. In clinical trials, 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)propanamide has demonstrated significant improvements in the signs and symptoms of rheumatoid arthritis and psoriasis. However, 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)propanamide has also been associated with some adverse effects, such as an increased risk of infections and malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-2-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)propanamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in cytokine signaling and immune response. However, 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)propanamide has some limitations for lab experiments, such as its low solubility in water and its potential toxicity. These limitations can be overcome by using appropriate solvents and optimizing the experimental conditions.
Zukünftige Richtungen
For research on 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)propanamide include:
1. Investigation of the long-term safety and efficacy of 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)propanamide in clinical trials.
2. Development of new JAK3 inhibitors with improved pharmacokinetic properties and reduced toxicity.
3. Exploration of the potential therapeutic applications of JAK3 inhibitors in other diseases, such as cancer and infectious diseases.
4. Study of the role of JAK3 in the immune response and cytokine signaling pathways.
5. Investigation of the potential synergistic effects of JAK3 inhibitors with other drugs for the treatment of autoimmune diseases.
Conclusion
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)propanamide is a promising chemical compound with potential therapeutic applications in autoimmune diseases. Its selective inhibition of JAK3 makes it a valuable tool for studying cytokine signaling and immune response. However, further research is needed to fully understand its mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK3 is involved in the signaling pathways of several cytokines that play a key role in the pathogenesis of these diseases. By inhibiting JAK3, 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)propanamide can suppress the immune response and reduce inflammation.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-5-26-19-10-15(12-23)17(11-20(19)27-6-2)24-21(25)14(4)28-18-8-7-16(22)9-13(18)3/h7-11,14H,5-6H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUOMRHLJBIWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4298974.png)

![2-(4-nitrophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B4298981.png)

![3-{[(2-methoxyphenoxy)acetyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298996.png)
![3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4299003.png)
![3-[(phenylacetyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299005.png)
![N-(4-bromophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4299017.png)
![N-(2,6-dimethylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4299023.png)
![5-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}pentanenitrile](/img/structure/B4299029.png)
![2-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4299030.png)
![5,5-dimethyl-3-[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B4299044.png)
![methyl 6-benzoyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4299050.png)
